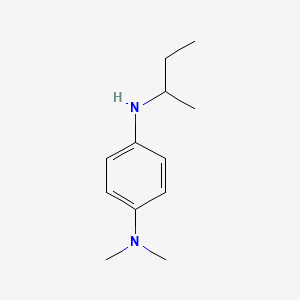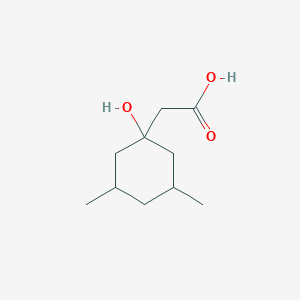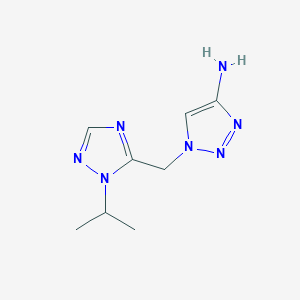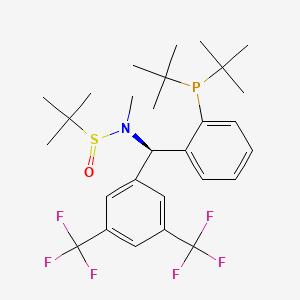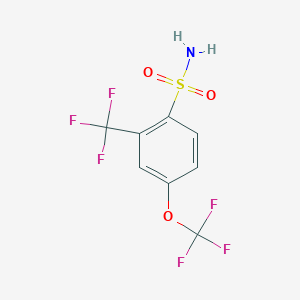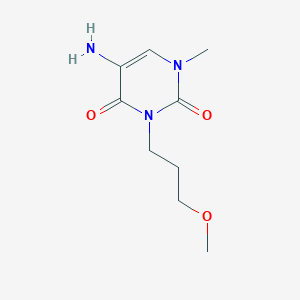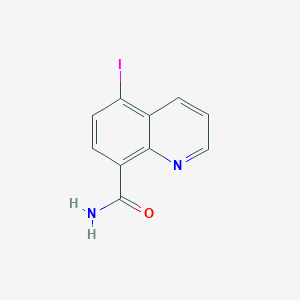
5-Iodoquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodoquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry . The compound this compound, in particular, has garnered attention for its potential biological and pharmaceutical activities.
Méthodes De Préparation
The synthesis of 5-Iodoquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the Pd-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which introduce diversity in the quinoline-8-carboxamide derivatives . These reactions typically require palladium catalysts and specific reaction conditions to ensure high yields and purity.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred for their efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
5-Iodoquinoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions of iodoquinoline derivatives with alkynes can yield tri-substituted pyrroloquinolines and 4-substituted quinolines .
Applications De Recherche Scientifique
5-Iodoquinoline-8-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Iodoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamide appended quinoline moieties have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation . The compound can induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Comparaison Avec Des Composés Similaires
5-Iodoquinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-8-carboxamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-Iodoquinoline-8-carboxamide: Similar structure but with the iodine substituent at a different position, which can influence its chemical properties and applications.
3-Iodoquinoline-8-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its analogues.
Propriétés
Formule moléculaire |
C10H7IN2O |
|---|---|
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
5-iodoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7IN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
Clé InChI |
YPHNEAPSPUQGFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)

![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
